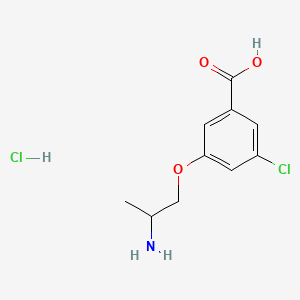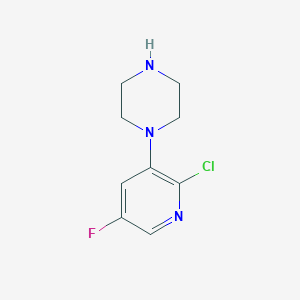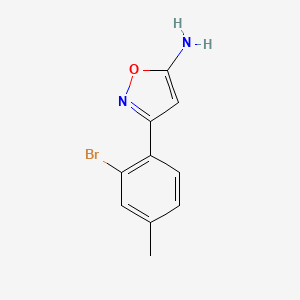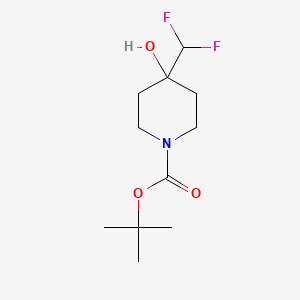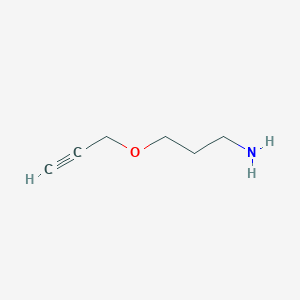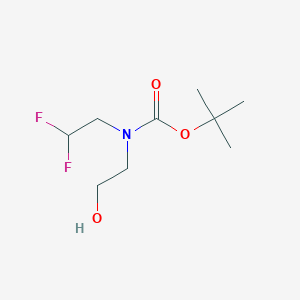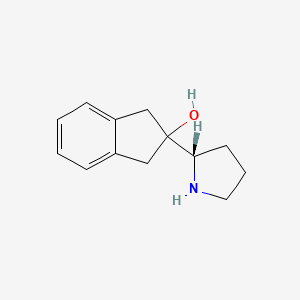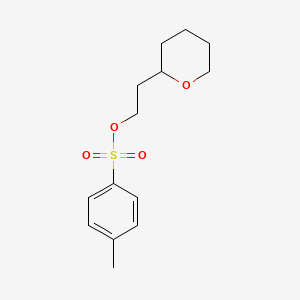![molecular formula C13H18O B13556131 4-[4-(Propan-2-yl)phenyl]butanal CAS No. 62518-63-2](/img/structure/B13556131.png)
4-[4-(Propan-2-yl)phenyl]butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Propan-2-yl)phenyl]butanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a butanal group attached to a phenyl ring, which is further substituted with a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)phenyl]butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired product. This reaction requires the use of dry ether as a solvent and is carried out under an inert atmosphere to prevent the reaction of the Grignard reagent with moisture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Propan-2-yl)phenyl]butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-[4-(Propan-2-yl)phenyl]butanoic acid.
Reduction: 4-[4-(Propan-2-yl)phenyl]butanol.
Substitution: Various substituted derivatives depending on the specific electrophilic substitution reaction.
Wissenschaftliche Forschungsanwendungen
4-[4-(Propan-2-yl)phenyl]butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving the interaction of aromatic aldehydes with biological macromolecules such as proteins and nucleic acids.
Medicine: Research into the potential pharmacological properties of this compound and its derivatives, including their effects on cellular pathways and potential therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(Propan-2-yl)phenyl]butanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic ring and propan-2-yl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbutanal: Lacks the propan-2-yl group, resulting in different chemical and physical properties.
4-[4-(Methyl)phenyl]butanal: Contains a methyl group instead of a propan-2-yl group, leading to variations in reactivity and applications.
4-[4-(Ethyl)phenyl]butanal:
Uniqueness
4-[4-(Propan-2-yl)phenyl]butanal is unique due to the presence of the propan-2-yl group, which influences its steric and electronic properties. This structural feature can affect the compound’s reactivity, binding interactions, and overall stability, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
62518-63-2 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4-(4-propan-2-ylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-11(2)13-8-6-12(7-9-13)5-3-4-10-14/h6-11H,3-5H2,1-2H3 |
InChI-Schlüssel |
RCQMMCWUKHWWDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)
